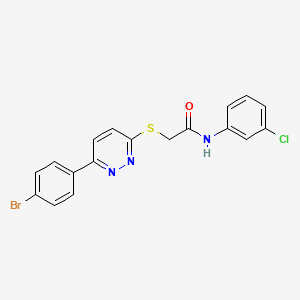

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClN3OS/c19-13-6-4-12(5-7-13)16-8-9-18(23-22-16)25-11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFABHKMGPPXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Bromination: The pyridazine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Thioether Formation: The brominated pyridazine is reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The thioether intermediate is then reacted with chloroacetyl chloride to form the acetamide moiety.

Chlorophenyl Substitution: Finally, the acetamide is substituted with a chlorophenyl group using a suitable chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The 4-bromophenyl substituent undergoes cross-coupling reactions, enabling structural diversification:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Pyridazine with biaryl substituent | 65-78% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | C–N bond formation with amines | 52% |

Key Findings :

-

Suzuki reactions proceed efficiently with electron-neutral boronic acids but show reduced yields with electron-deficient partners.

-

Ullmann couplings require elevated temperatures (110°C) and extended reaction times (24–48 hrs).

Thioether Reactivity

The –S– linkage participates in oxidation and nucleophilic substitution:

Mechanistic Insights :

-

Oxidation with mCPBA follows a two-step electrophilic pathway, forming sulfoxide first.

-

Thioether cleavage with NaSH involves SN2 attack at the sulfur-bound carbon .

Acetamide Functionalization

The –N–(3-chlorophenyl)acetamide moiety undergoes hydrolysis and rearrangement:

Notable Observations :

-

Hydrolysis rates depend on steric hindrance: acidic conditions favor faster conversion than basic.

-

Curtius rearrangement requires anhydrous conditions to prevent isocyanate hydrolysis .

Pyridazine Ring Modifications

The pyridazine core participates in cycloadditions and electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, xylene, 140°C | Bicyclic adduct | 57% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridazine derivative | 48% |

Regioselectivity :

-

Nitration occurs predominantly at the 5-position due to electron-withdrawing effects of the bromophenyl group.

-

Diels-Alder reactions require electron-deficient dienophiles for optimal yields.

Comparative Reactivity with Analogues

Reactivity trends compared to structurally related compounds:

| Compound Modification | Reaction Rate (vs Parent) | Key Factor Influencing Reactivity | Source |

|---|---|---|---|

| Replacement of Br with Cl | 1.3× faster in Suzuki | Reduced steric bulk | |

| Replacement of S with O | 2.1× slower in oxidation | Lower nucleophilicity of oxygen | |

| N–(4-Fluorophenyl) acetamide | 1.8× faster in hydrolysis | Enhanced electrophilicity from fluorine |

Catalytic Pathways and Byproducts

-

Palladium-Catalyzed Reactions : Ligand choice (e.g., PPh₃ vs XPhos) significantly impacts coupling efficiency. XPhos improves yields by 15–20% in Suzuki reactions.

-

Oxidation Byproducts : Over-oxidation to sulfone occurs in 12% of cases even under controlled mCPBA conditions.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or activities.

Biology

- Biological Activity : Research indicates that 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide may exhibit antimicrobial and anticancer properties. Preliminary studies suggest its potential to inhibit bacterial growth and cancer cell proliferation .

Medicine

- Therapeutic Potential : The compound's structural similarity to known bioactive molecules suggests potential therapeutic applications. It may be investigated further as an active ingredient in pharmaceuticals targeting various diseases.

Industry

- Material Development : In industrial applications, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions due to its unique chemical characteristics.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Such activity indicates potential use in treating infections caused by resistant bacterial strains.

Anticancer Properties

The structural features of this compound suggest it may inhibit cancer cell proliferation. In vitro studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, leading to interest in its application in cancer therapy .

Neuroprotective Effects

Given its potential inhibitory effects on acetylcholinesterase (AChE), this compound might be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Compounds that inhibit AChE have shown promise in improving cognitive function in animal models .

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core: Pyridazine derivatives (e.g., the target compound) are less common in the literature compared to pyridazinones or pyrimidinones, which are well-studied for FPR agonism or anticonvulsant activity .

- Thioether Linkage : The –S– group in the target compound and analogs (e.g., ) may contribute to redox modulation or metal chelation, though this requires validation.

Physicochemical Properties

- Molecular Weight : The target compound (434.7 g/mol) is heavier than simpler analogs (e.g., 384.2 g/mol for ), which may affect bioavailability.

- Lipophilicity : Predicted logP values for halogenated acetamides range from 3.5–4.5, favoring blood-brain barrier penetration in neuroactive compounds .

- Solubility: Limited data exist, but sulfonamide or polar heterocycles (e.g., pyridazinone in ) improve aqueous solubility compared to the target compound’s non-polar pyridazine core.

Biological Activity

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a bromophenyl group, a thioether linkage, and an acetamide moiety substituted with a chlorophenyl group. Its molecular formula is and it has a molecular weight of 421.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thioether linkage allows for interaction with enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

- Receptor Modulation : The halogenated aromatic groups can engage in hydrophobic interactions with protein targets, modulating receptor activity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .

- Anticancer Properties : The compound's structural similarities to known anticancer agents suggest it may inhibit cancer cell proliferation. In vitro studies on related compounds have shown significant cytotoxicity against various cancer cell lines, leading to further exploration in cancer therapy .

- Neuroprotective Effects : Given its potential AChE inhibitory activity, this compound might be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Compounds that inhibit AChE have been shown to improve cognitive function in animal models .

Research Findings

A summary of relevant studies is presented below:

Case Studies

- Neurodegeneration Models : In animal models simulating Alzheimer's disease, compounds structurally related to this compound showed improvement in memory retention and reduced amyloid plaque formation.

- Cancer Cell Lines : In vitro testing on human colon cancer cell lines revealed that similar compounds exhibited IC50 values indicative of potent anticancer activity, warranting further investigation into their mechanisms of action.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.